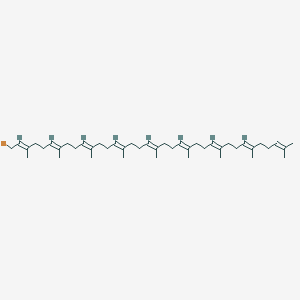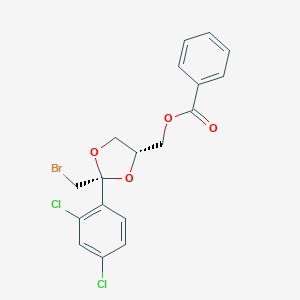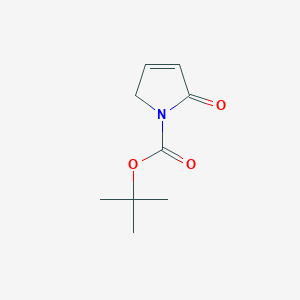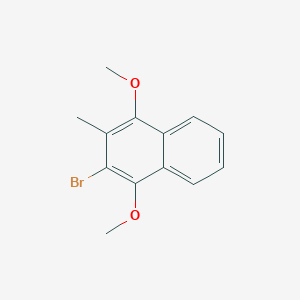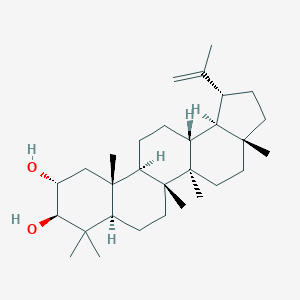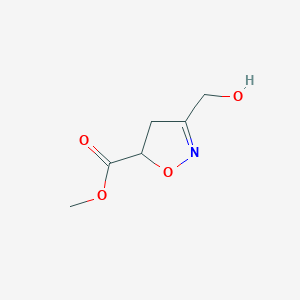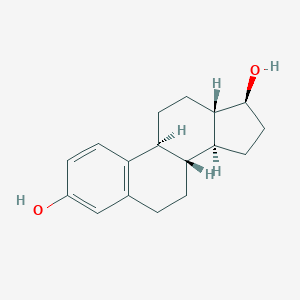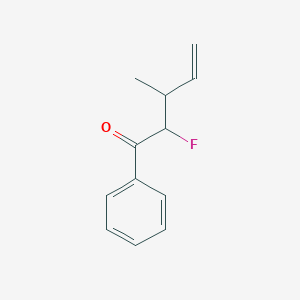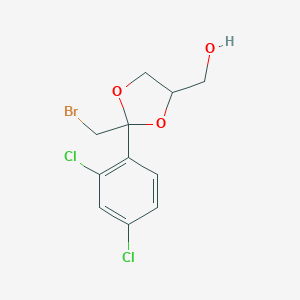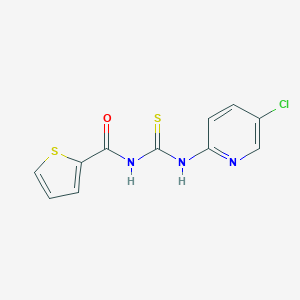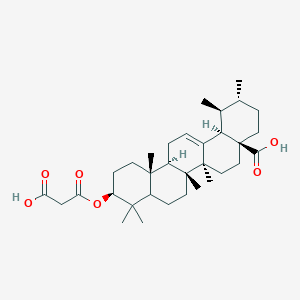
Ursaoic diprop monoester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ursaoic diprop monoester (UDM) is a natural compound that is found in various plants and has been shown to possess several biological properties. UDM is a derivative of ursolic acid, which is a pentacyclic triterpenoid that has been extensively studied for its potential therapeutic applications. UDM has gained significant attention in recent years due to its potential applications in various scientific research fields.
Wirkmechanismus
The mechanism of action of Ursaoic diprop monoester is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. Ursaoic diprop monoester has been shown to inhibit the activity of various enzymes and transcription factors involved in cancer cell growth and proliferation. Additionally, Ursaoic diprop monoester has been shown to modulate the activity of various neurotransmitters and receptors involved in neuroprotection and anti-inflammatory responses.
Biochemische Und Physiologische Effekte
Ursaoic diprop monoester has several biochemical and physiological effects, including the modulation of various signaling pathways and cellular processes. Ursaoic diprop monoester has been shown to inhibit the activity of various enzymes and transcription factors involved in cancer cell growth and proliferation. Additionally, Ursaoic diprop monoester has been shown to modulate the activity of various neurotransmitters and receptors involved in neuroprotection and anti-inflammatory responses.
Vorteile Und Einschränkungen Für Laborexperimente
Ursaoic diprop monoester has several advantages and limitations for lab experiments. One advantage is its potent anti-cancer properties, which make it a promising candidate for cancer research. Additionally, Ursaoic diprop monoester has been shown to possess neuroprotective and anti-inflammatory properties, making it a potential therapeutic agent for various neurological and inflammatory disorders. However, Ursaoic diprop monoester has some limitations, including its low solubility in water and its instability under certain conditions, which can affect its bioactivity and efficacy.
Zukünftige Richtungen
There are several future directions for Ursaoic diprop monoester research. One direction is to further investigate its potential therapeutic applications, particularly in cancer research, neuroprotection, and anti-inflammatory therapy. Additionally, future research could focus on improving the synthesis and stability of Ursaoic diprop monoester, as well as exploring its potential synergistic effects with other compounds. Furthermore, future research could investigate the mechanism of action of Ursaoic diprop monoester in greater detail, which could lead to the development of more effective therapeutic strategies.
Synthesemethoden
Ursaoic diprop monoester can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the conversion of ursolic acid into Ursaoic diprop monoester through esterification with propionic acid. Extraction from natural sources involves the isolation of Ursaoic diprop monoester from plants that contain ursolic acid, such as apple peels, rosemary, and thyme.
Wissenschaftliche Forschungsanwendungen
Ursaoic diprop monoester has been extensively studied for its potential applications in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Ursaoic diprop monoester has been shown to possess potent anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, Ursaoic diprop monoester has been shown to have neuroprotective effects, protecting against neuronal damage and degeneration in models of Alzheimer's disease and Parkinson's disease. Furthermore, Ursaoic diprop monoester has been shown to possess anti-inflammatory properties, reducing inflammation and oxidative stress in various tissues and organs.
Eigenschaften
CAS-Nummer |
143070-05-7 |
|---|---|
Produktname |
Ursaoic diprop monoester |
Molekularformel |
C33H50O6 |
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
(1S,2R,4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-(2-carboxyacetyl)oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C33H50O6/c1-19-10-15-33(28(37)38)17-16-31(6)21(27(33)20(19)2)8-9-23-30(5)13-12-24(39-26(36)18-25(34)35)29(3,4)22(30)11-14-32(23,31)7/h8,19-20,22-24,27H,9-18H2,1-7H3,(H,34,35)(H,37,38)/t19-,20+,22?,23-,24+,27-,30+,31-,32-,33+/m1/s1 |
InChI-Schlüssel |
BXCDNFMSWNBZGR-USTJOKCASA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CC(=O)O)C)C)[C@H]2[C@H]1C)C)C(=O)O |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CC(=O)O)C)C)C2C1C)C)C(=O)O |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CC(=O)O)C)C)C2C1C)C)C(=O)O |
Synonyme |
ursa-12-ene-28-oic acid 3-propanedioic acid monoester ursaoic diprop monoeste |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)
